REACTION_CXSMILES
|
[C:1]([C:4]1[CH:5]=[C:6]([N+:14]([O-])=O)[CH:7]=[C:8]2[C:13]=1[N:12]=[CH:11][CH:10]=[CH:9]2)([OH:3])=[O:2].Cl[Sn]Cl>CO>[NH2:14][C:6]1[CH:7]=[C:8]2[C:13](=[C:4]([C:1]([OH:3])=[O:2])[CH:5]=1)[N:12]=[CH:11][CH:10]=[CH:9]2
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Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C=1C=C(C=C2C=CC=NC12)[N+](=O)[O-]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
20.4 g
|
Type
|
reactant
|
Smiles
|
Cl[Sn]Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to, and
|
Type
|
CUSTOM
|
Details
|
After evaporation of the :solvent
|
Type
|
CUSTOM
|
Details
|
purified
|
Type
|
CUSTOM
|
Details
|
After basification (pH3) with concentrated NH4OH the resulting solid was further purified
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Type
|
WASH
|
Details
|
eluting with MeOH/H2O--AcOH 1% (30.70)
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C2C=CC=NC2=C(C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 35.5% | |
YIELD: CALCULATEDPERCENTYIELD | 34.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |